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Cyclobutyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B15200480
M. Wt: 201.31 g/mol
InChI Key: YBZUSDBTGLIHDD-UHFFFAOYSA-N
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Description

Historical Context of Cyclobutylamine (B51885) Scaffolds in Organic Synthesis

The cyclobutane (B1203170) motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry for its unique structural and pharmacological properties. nih.gov Historically, the synthesis of cyclobutane derivatives presented considerable challenges due to ring strain and the potential for complex stereochemistry. appchemical.com However, advancements in synthetic methodologies, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions, have made these scaffolds more accessible. appchemical.com

Cyclobutylamine derivatives are increasingly recognized as valuable three-dimensional (3D) fragments in fragment-based drug discovery (FBDD). chemeo.com Their rigid, puckered conformation offers a defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the cyclobutane ring is often employed as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, offering potential improvements in physicochemical properties like metabolic stability and solubility. chemeo.com Despite their potential, cyclobutane scaffolds remain relatively underrepresented in screening libraries, highlighting an area of opportunity for synthetic and medicinal chemists. nih.gov

Significance of Indane-Amine Frameworks in Chemical Research

The indane framework, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in pharmaceutical development. This rigid bicyclic system provides a robust platform for the precise orientation of functional groups, making it ideal for structure-activity relationship (SAR) studies. The incorporation of an amine group to create indane-amines gives rise to a class of compounds with a broad spectrum of biological activities.

Indane-amine derivatives have been successfully developed into therapeutics for a wide range of conditions. Their applications include use as neuroprotective agents, neuroleptics, and anticancer therapeutics. The pharmacophore features of the aminoindane structure are central to its diverse biological effects, which have been shown to include antibacterial, antiviral, antiapoptotic, analgesic, and antiparkinsonian activities. The versatility of the indane ring allows for extensive functionalization, enabling the fine-tuning of a compound's pharmacological profile.

Table 1: Examples of Biologically Active Indane-Amine Derivatives
Compound NamePrimary Biological Activity/Application
IndinavirPharmaceutical (Protease inhibitor for HIV treatment)
DonepezilPharmaceutical (Acetylcholinesterase inhibitor for Alzheimer's disease)
RasagilinePharmaceutical (MAO-B inhibitor for Parkinson's disease)
5,6-methylenedioxy-2-aminoindane (MDAI)Research Chemical (Psychoactive properties)
N-methyl-2-aminoindaneResearch Chemical (Psychoactive properties)

Structural Characteristics of Cyclobutyl-(3-methyl-indan-1-YL)-amine and Related Chemical Classes

The molecule this compound is a secondary amine featuring two distinct carbocyclic systems attached to a central nitrogen atom. Its structure can be deconstructed into three key components:

The Cyclobutyl Group: A saturated, four-membered ring attached to the amine. This moiety is not planar and exists in a puckered conformation, which influences the spatial projection of the molecule.

The 3-Methyl-indan-1-yl Group: A bicyclic system where the nitrogen atom is attached at the 1-position of the indane scaffold, and a methyl group is substituted at the 3-position. This framework is rigid and contains two stereocenters (at the C1 and C3 positions), leading to the possibility of multiple stereoisomers (diastereomers and enantiomers).

The Secondary Amine Linker: The nitrogen atom serves as a flexible linker connecting the aliphatic cyclobutyl ring and the rigid indane system.

The combination of a flexible amine linker with a rigid, stereochemically complex indane moiety and a conformationally constrained cyclobutane ring results in a molecule with a distinct three-dimensional shape. The presence of the methyl group on the indane ring further influences its conformational preference and steric profile. As this compound is not widely documented in public chemical databases, its specific physicochemical properties must be calculated.

Table 2: Calculated Physicochemical Properties for this compound
PropertyValueSource
Molecular FormulaC14H19NCalculated
Molecular Weight201.31 g/molCalculated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors1Calculated
Rotatable Bond Count2Calculated
Topological Polar Surface Area12.0 ŲCalculated
XLogP3 (Predicted)Data Not Available-

Current Research Landscape for Cyclobutyl-Indane Conjugates

A review of the current scientific literature indicates that conjugates of cyclobutylamine and indane-amine are not a well-explored area of chemical space. Research has largely focused on the synthesis and application of these two scaffolds independently. Cyclobutane derivatives are being investigated for their utility in creating novel 3D-shaped molecules for drug discovery, while indane-amines continue to be a fertile ground for the development of neurologically active agents and other therapeutics. nih.gov

The synthesis of hybrid molecules such as this compound represents a prospective direction for chemical research. The rationale for creating such conjugates lies in the potential for synergistic or novel pharmacological profiles. By combining the known neuro-pharmacophoric features of the indane-amine framework with the unique stereochemical and metabolic properties of the cyclobutyl group, it may be possible to develop new chemical entities with enhanced properties.

Future research in this area could focus on:

Development of Synthetic Routes: Establishing efficient and stereoselective synthetic pathways to access a library of cyclobutyl-indane amine derivatives with diverse substitution patterns.

Pharmacological Screening: Investigating the biological activity of these novel conjugates, particularly in areas where indane-amines have shown promise, such as in central nervous system disorders.

Structure-Activity Relationship Studies: Elucidating how the interplay between the cyclobutyl and indane moieties influences biological activity, selectivity, and pharmacokinetic properties.

The exploration of this unique chemical class could provide new scaffolds for drug discovery and expand the toolkit of molecular architects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N B15200480 Cyclobutyl-(3-methyl-indan-1-YL)-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclobutyl-3-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C14H19N/c1-10-9-14(15-11-5-4-6-11)13-8-3-2-7-12(10)13/h2-3,7-8,10-11,14-15H,4-6,9H2,1H3

InChI Key

YBZUSDBTGLIHDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC3CCC3

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Cyclobutyl 3 Methyl Indan 1 Yl Amine Precursors and Derivatives

Reaction Mechanism Studies of Cyclobutane-Forming Transformations

The construction of the cyclobutane (B1203170) moiety, a strained four-membered ring, is a challenging yet crucial aspect of the synthesis. baranlab.orgnih.gov Its inherent ring strain makes its formation difficult, but also renders it a useful synthetic intermediate. baranlab.org Methodologies for its synthesis are varied and include [2+2] cycloaddition reactions, free radical cyclizations, and ring contractions. nih.gov

Elucidation of Reaction Intermediates in Cycloaddition Pathways

The [2+2] cycloaddition is a primary method for forming cyclobutane rings, typically by reacting two olefinic substrates. nih.govacs.org The mechanism of these reactions, particularly photochemical cycloadditions, often proceeds through stepwise pathways involving distinct reaction intermediates.

Upon photochemical excitation, one of the olefin partners is promoted to an excited state. acs.org This excited molecule can then interact with a ground-state olefin to form a diradical intermediate. researchgate.net For instance, in visible-light-induced [2+2] enone cycloadditions, a photogenerated Ru(bipy)3+ complex can promote a one-electron reduction of the enone substrate. This leads to a radical anion which then undergoes cycloaddition. organic-chemistry.org Subsequent intersystem crossing and ring closure of the diradical intermediate yield the cyclobutane product. researchgate.net

Alternatively, in reactions involving photoinduced electron transfer (PET), an olefin can be reduced or oxidized by a catalyst to form a radical anion or cation. acs.org This radical ion intermediate then adds to a second olefin, forming a new radical intermediate that cyclizes to the cyclobutane ring before a back-electron transfer step regenerates the neutral product and the catalyst. acs.org In some cases, particularly with donor-acceptor (DA) cyclobutanes, cycloaddition can proceed through the generation of dipolar intermediates upon Lewis acid activation. researchgate.netrsc.org Theoretical studies have also explored concerted mechanisms, though many cycloadditions are found to proceed through highly asynchronous transition states, particularly in intramolecular reactions. researchgate.netarxiv.org

Table 1: Key Intermediates in Cyclobutane-Forming Cycloadditions

Reaction Type Key Intermediate(s) Formation Pathway
Photochemical [2+2] Cycloaddition Diradical, Triplet Excimer Excitation of one olefin followed by interaction with a second olefin. researchgate.net
Photoinduced Electron Transfer (PET) Radical Anion / Radical Cation Single-electron transfer between a photocatalyst and an olefin substrate. acs.orgorganic-chemistry.org

Role of Catalysts and Ligands in Cyclobutylamine (B51885) Syntheses

Catalysts and their associated ligands play a pivotal role in modern synthetic methods for creating cyclobutane and cyclobutylamine derivatives, offering control over selectivity and efficiency. rsc.orggoogle.com Transition metal catalysts, including cobalt, rhodium, palladium, and iridium complexes, are extensively used. researchgate.netresearchgate.netcalstate.edu

The choice of ligand is crucial as it can precisely manipulate the reaction pathway. For example, in cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes, the ligands control whether the reaction proceeds via protonation or reductive elimination following an initial oxidative cyclization, leading to different products. researchgate.net Similarly, chiral rhodium(II) catalysts have been developed for enantioselective cyclobutane synthesis. researchgate.net

Palladium catalysis has been employed for the C-H arylation of cyclobutylamine. In one approach, a transient directing group (TDG) is used. An imine is formed between cyclobutylamine and an aldehyde-based TDG, which then coordinates to a Pd(II) catalyst. This enables a concerted metalation-deprotonation (CMD) mechanism to cleave a C-H bond, leading to a cis-3-arylcyclobutan-1-amine product. calstate.edu

Photocatalysis also offers powerful strategies. Iridium-based photosensitizers are used to catalyze [2+2] cycloadditions between styrenes and cinnamates by facilitating a triplet-triplet energy transfer to one of the substrates, which then forms a diradical intermediate with the other substrate. researchgate.netnih.gov

Table 2: Selected Catalytic Systems for Cyclobutane Synthesis

Catalyst System Reaction Type Role of Catalyst/Ligand
Cobalt/Chiral Ligands Enantioselective alkyne/cyclobutene (B1205218) coupling Controls reaction pathway (protonation vs. reductive elimination) and stereoselectivity. researchgate.net
Palladium(II)/TDG C-H Arylation of Cyclobutylamine Enables site-selective C-H activation via a transient directing group. calstate.edu
Iridium(ppy)2(dtbbpy)PF6 Photocatalytic [2+2] Cycloaddition Acts as a photosensitizer, initiating the reaction via triplet energy transfer. researchgate.net

Radical and Concerted Pathways in Cyclobutyl Ring Transformations

The formation and transformation of cyclobutane rings can occur through distinct mechanistic pathways, primarily categorized as stepwise radical processes or concerted pericyclic reactions. nih.govmasterorganicchemistry.com The operative mechanism is often dictated by the reaction conditions (thermal vs. photochemical) and the nature of the substrates. youtube.com

Radical Pathways: Many cyclobutane syntheses proceed through radical intermediates. This is common in photochemical [2+2] cycloadditions, where a diradical is formed after the initial excitation step. researchgate.net Another strategy involves photoredox catalysis, where single-electron transfer (SET) generates radical ions. nih.gov For example, a method for synthesizing cyclobutanes involves the generation of an alkyl radical from an alkylboronate complex. This radical adds to a halide-tethered alkene to form a new radical, which can then undergo a polar (SN2) or radical (SH2) 4-exo-tet cyclization to yield the cyclobutane product. nih.gov Ring contraction of pyrrolidines to form cyclobutanes has also been proposed to proceed via a 1,4-biradical intermediate, which is generated after the elimination of N2 from a 1,1-diazene intermediate. chemistryviews.org

Concerted Pathways: While many cycloadditions are stepwise, some can be concerted. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden for a suprafacial-suprafacial approach but allowed for a suprafacial-antarafacial approach, which is often sterically hindered. youtube.com However, reactions involving ketenes are a notable exception and are believed to proceed through a concerted, though highly asynchronous, pathway. researchgate.net Theoretical studies comparing the cycloaddition of two ethylene (B1197577) molecules found that while a concerted pathway exists, the stepwise route through a tetramethylene biradical intermediate is energetically more favorable. arxiv.org

Mechanistic Aspects of Indane Ring Formation and Functionalization

The indane core of the target molecule is typically constructed through annulation reactions, where a ring is built onto a pre-existing structure. scripps.edu Modern methods often rely on transition-metal-catalyzed C-H activation to achieve this transformation efficiently.

Intramolecular C-H Activation and Annulation Mechanisms

Transition-metal-catalyzed intramolecular C-H activation followed by annulation is a powerful strategy for synthesizing fused ring systems like indanes. mdpi.comresearchgate.net Palladium and rhodium are common catalysts for these transformations. mdpi.comdivyarasayan.org

A general mechanism often begins with the coordination of the metal catalyst to the substrate. For Rh(III)-catalyzed reactions, a C-H bond activation step occurs, often assisted by a directing group, to form a five-membered rhodacycle intermediate. mdpi.com This is followed by migratory insertion of an alkene or alkyne into the Rh-C bond. Subsequent reductive elimination then forges the new C-C bond, closing the ring and regenerating the active catalyst. mdpi.com

Palladium-catalyzed processes can proceed similarly. An interesting variation is the remote C-H activation via a 1,4-palladium migration. This process allows for the functionalization of C-H bonds that are distant from the initial coordination site, enabling the construction of diverse polycyclic frameworks. nih.gov The mechanism involves an initial C-H activation, followed by a sequence of reversible 1,4-Pd migrations along an aromatic ring, which acts as a conveyor, to position the catalyst for the final ring-forming C-C bond formation. nih.gov

Studies on Nucleophilic Additions to Indanone Derivatives

The synthesis of substituted indanes frequently involves the functionalization of an indanone precursor through nucleophilic addition to its carbonyl group. nih.govacademie-sciences.fr The carbonyl carbon of an indanone is electrophilic due to the polarization of the C=O bond, making it a prime target for attack by nucleophiles. libretexts.orglibretexts.org

The mechanism typically involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electron density onto the oxygen atom. This changes the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.comoxfordsciencetrove.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid or during aqueous workup, to yield the final alcohol product. oxfordsciencetrove.com

A classic example of a reaction sequence that can be used to build a ring onto a ketone is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgbyjus.comorganic-chemistry.org In the context of forming a fused ring system adjacent to an existing one, a base would first deprotonate the indanone at the α-position to form an enolate nucleophile. This enolate would then perform a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, where one enolate attacks the other carbonyl, to form the new ring. wikipedia.orgyoutube.com

The regioselectivity of nucleophilic addition to substituted indanones or related arynes (indolynes) is influenced by electronic and steric factors, as well as distortion energies within the intermediates and transition states. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

The reaction proceeds in two principal stages:

Imine Formation : A reversible, acid-catalyzed condensation of the precursor ketone (3-methyl-indan-1-one) and amine (cyclobutylamine).

Reduction : An irreversible reduction of the C=N double bond of the imine intermediate to form the final saturated amine product.

Thermodynamics of Imine Formation

The initial condensation reaction to form the N-cyclobutyl-3-methyl-1-iminoindane is an equilibrium process. wikipedia.org The formation of an imine from a ketone and a primary amine is typically under thermodynamic control, meaning the relative concentrations of reactants and products at equilibrium are determined by their relative stabilities. researchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then undergoes dehydration to yield the imine. masterorganicchemistry.com

The equilibrium of this step can be represented as: 3-methyl-indan-1-one + cyclobutylamine ⇌ N-cyclobutyl-3-methyl-1-iminoindane + H₂O

This equilibrium is significantly influenced by external factors, particularly the concentration of water. nih.gov According to Le Châtelier's principle, the removal of water from the reaction mixture shifts the equilibrium to the right, favoring the formation of the imine product. worktribe.com In practice, this is often achieved by using a dehydrating agent or azeotropic distillation. While specific thermodynamic data such as the equilibrium constant (Keq) for this particular reaction is not extensively documented in the literature, studies on analogous imine formations show that the reaction can be thermodynamically unfavorable in bulk aqueous solutions, highlighting the necessity of driving the reaction forward. researchgate.net

Kinetics of Imine Formation and Reduction

Once the imine is formed, it is reduced to the final amine. This reduction step is typically irreversible and therefore under kinetic control. The rate of this step is highly dependent on the choice of the reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.org

A key kinetic consideration is the relative reactivity of the reducing agent towards the starting ketone versus the imine intermediate. In one-pot reductive amination procedures, a mild reducing agent like sodium cyanoborohydride is often preferred. This reagent is more reactive towards the protonated imine (the iminium ion) than towards the ketone at a slightly acidic pH. masterorganicchemistry.com This selectivity ensures that the ketone is not prematurely reduced, allowing it to first form the imine, which is then rapidly reduced to the desired product. The reaction rate is thus a function of the rate of imine formation.

The table below presents illustrative data for a generic imine formation reaction, demonstrating how reaction conditions can influence kinetic and thermodynamic parameters.

Table 1: Illustrative Kinetic and Thermodynamic Data for a Generic Imine Formation Reaction This table is representative and does not depict experimental data for the specific reaction of 3-methyl-indan-1-one and cyclobutylamine.

Entry Reactant A Reactant B Conditions Rate Constant (k) (M⁻¹s⁻¹) Equilibrium Constant (Keq)
1 Ketone Primary Amine Neutral, 25°C 1.5 x 10⁻⁴ 0.02
2 Ketone Primary Amine Acid Catalyst, 25°C 3.2 x 10⁻³ 0.02
3 Ketone Primary Amine Acid Catalyst, 50°C 9.8 x 10⁻³ 0.05
4 Ketone Primary Amine Acid Catalyst, 50°C, Water Removal 1.1 x 10⁻² >10

This illustrative data highlights that the presence of an acid catalyst significantly increases the rate of reaction (Entry 2 vs. 1), while increasing temperature can enhance both the rate and the equilibrium constant (Entry 3). Crucially, the removal of water dramatically shifts the equilibrium to favor the product, leading to a much higher effective Keq (Entry 4).

Computational Chemistry and Theoretical Modeling of Cyclobutyl 3 Methyl Indan 1 Yl Amine

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous framework for examining molecular characteristics. For a molecule like Cyclobutyl-(3-methyl-indan-1-YL)-amine, DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like cc-pVDZ or 6-311++G(d,p), to achieve a balance between computational cost and accuracy nanobioletters.comresearchgate.netresearchgate.net.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface . For this compound, this would involve calculating key geometric parameters.

Table 1. Representative Theoretical Molecular Geometry Parameters Calculated via DFT.
ParameterDescriptionTypical Calculated Value (Illustrative)
Bond Length (C-C in indane)The distance between adjacent carbon atoms in the indane ring system.~1.39 - 1.54 Å
Bond Length (C-N)The distance between the carbon of the indane ring and the amine nitrogen.~1.47 Å
Bond Angle (C-N-C)The angle formed by the amine nitrogen and two adjacent carbon atoms.~112°
Dihedral AngleThe torsional angle defining the puckering of the cyclobutyl ring.Variable, depending on conformation

Frontier Molecular Orbital (FMO) theory is pivotal for describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons researchgate.netnih.gov.

Detailed Research Findings: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and can be easily excited, indicating potential bioactivity researchgate.netresearchgate.net. For similar compounds, HOMO lobes are often concentrated on phenyl rings, while LUMO orbitals are delocalized across other parts of the molecule researchgate.net. This distribution helps identify the regions of the molecule most likely to be involved in charge transfer interactions. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity nih.gov.

Table 2. Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors.
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.0 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 to -1.0
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO, indicating reactivity.4.0 to 5.0

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized geometry, researchers can correlate theoretical modes with observed spectral peaks researchgate.netresearchgate.net.

Detailed Research Findings: For related molecules, DFT calculations have shown a strong correlation between theoretical and experimental vibrational spectra nanobioletters.com. For example, characteristic C-H stretching vibrations in aromatic structures are typically calculated to appear between 3000 and 3156 cm⁻¹, which aligns well with experimental observations nanobioletters.com. Similarly, the stretching vibrations for groups like C=C in aromatic rings are found in the 1600–1400 cm⁻¹ region nih.gov. The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or rocking nih.gov. This detailed correlation validates the calculated molecular structure and provides a deeper understanding of its dynamic properties.

Table 3. Selected Theoretical Vibrational Frequencies and Their Assignments.
Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description of Motion
Aromatic C-H Stretch3150 - 3000Stretching of C-H bonds on the indane phenyl ring.
Aliphatic C-H Stretch3000 - 2850Stretching of C-H bonds in the cyclobutyl and methyl groups. nanobioletters.com
C=C Ring Stretch1650 - 1400Stretching of carbon-carbon bonds within the aromatic ring. nih.gov
C-N Stretch1250 - 1020Stretching of the carbon-nitrogen bond of the amine.
C-H Bend1470 - 1370Bending motions of C-H bonds.

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, such as proteins. These methods are essential for predicting the pharmacological potential of a compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site jbcpm.com. The primary goals are to predict the binding mode and to estimate the binding affinity, which is often expressed as a docking score in units of kcal/mol nih.gov.

Detailed Research Findings: In typical docking studies, the ligand and protein are prepared, and a grid box is defined around the active site of the protein. Software like AutoDock Vina is then used to explore possible binding poses jbcpm.com. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues jocpr.com. For example, studies on similar heterocyclic compounds have identified interactions with residues like LEU, GLN, and PHE in receptor binding sites, with binding energies ranging from -7.43 to -10.3 kcal/mol nih.govjocpr.com. These predictions are crucial for understanding the structural basis of a molecule's activity and for guiding the design of more potent analogs.

Table 4. Representative Molecular Docking Results for a Ligand in a Protein Active Site.
ParameterDescriptionTypical Result (Illustrative)
Binding AffinityThe calculated free energy of binding (kcal/mol). Lower values indicate stronger binding.-7.0 to -10.0 kcal/mol
Hydrogen BondsNumber and identity of amino acid residues forming hydrogen bonds with the ligand.GLN72, HIS73
Hydrophobic InteractionsIdentity of nonpolar residues interacting with the ligand.LEU43, ILE141
RMSDRoot Mean Square Deviation from a reference pose, indicating docking reliability.< 2.0 Å

When the experimental 3D structure of a target protein is not available, a computational model can be built using a technique called homology modeling nih.gov. This method relies on the principle that proteins with similar sequences adopt similar structures.

Detailed Research Findings: The process begins by identifying a suitable template protein with a known structure and sufficient sequence similarity to the target protein using tools like BLAST nih.gov. A 3D model of the target is then constructed based on the alignment with the template structure. The quality of the resulting model is assessed using various validation tools. For example, a Ramachandran plot is used to check the stereochemical quality of the protein backbone, with a high percentage of residues in the "most favored" regions indicating a good model nih.gov. Other metrics like the DOPE (Discrete Optimized Protein Energy) score are used to select the best model among several generated candidates nih.gov. This modeled protein structure can then be used for subsequent molecular docking studies to investigate ligand interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.govnih.gov For a compound like this compound, which is structurally related to monoamine reuptake inhibitors, MD simulations would typically be employed to understand its interaction and stability within the binding site of a target protein, such as a monoamine transporter (MAT). frontiersin.orgfrontiersin.org

The primary goal of these simulations is to assess the stability of the ligand-protein complex. gauss-centre.eumdpi.com This involves monitoring several key parameters over the course of the simulation, which often runs for hundreds of nanoseconds.

Key Metrics in Stability Analysis:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the residues of the binding pocket could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are critical for binding affinity and specificity. A stable complex would exhibit persistent hydrogen bonds with key residues in the active site throughout the simulation.

Radius of Gyration (Rg): This parameter indicates the compactness of the protein structure. A stable Rg value over time suggests that the protein is not unfolding or undergoing major conformational changes upon ligand binding.

A hypothetical MD simulation study for this compound bound to a monoamine transporter might yield the data presented in the table below. This illustrative data would help researchers compare its stability against a known inhibitor.

ParameterThis compoundKnown Inhibitor (e.g., SSRI)Interpretation
Average Protein RMSD (Å) 1.8 ± 0.31.5 ± 0.2Both complexes are stable, with the known inhibitor showing slightly less deviation.
Average Ligand RMSD (Å) 1.1 ± 0.40.9 ± 0.3Both ligands remain stably bound in the active site.
Key H-Bonds Formed Asp75, Tyr152Asp75, Ser438Indicates interaction with crucial active site residues, potentially differentiating binding modes.
Average Rg (nm) 2.15 ± 0.052.12 ± 0.04Both proteins maintain a compact and stable fold throughout the simulation.

This table contains hypothetical data for illustrative purposes only.

Analysis of Electronic Effects and Stereoelectronic Factors

The analysis of electronic and stereoelectronic effects is crucial for understanding a molecule's reactivity, binding affinity, and interaction with its biological target. These studies are typically performed using quantum chemical calculations.

Electronic Effects: These relate to how the distribution of electrons in the molecule influences its properties. For this compound, key factors would include:

Inductive Effects: The electron-withdrawing or -donating properties of the cyclobutyl and methyl groups, which can affect the basicity of the amine nitrogen.

Aromatic System: The π-electron system of the indan (B1671822) ring is critical for forming π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding pocket.

Electrostatic Potential Map: This visualization would show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The amine group would be a region of negative potential, making it a prime candidate for hydrogen bonding with donor groups in the receptor.

Stereoelectronic Factors: These effects relate to how the spatial arrangement of atoms (stereochemistry) influences electronic interactions. researchgate.net

Conformational Analysis: The cyclobutyl and methyl groups introduce specific stereocenters. The relative orientation of these groups (stereoisomers) can dramatically affect how the molecule fits into the binding pocket. Different isomers may present different faces for interaction, leading to variations in binding affinity.

Orbital Overlap: The orientation of the amine lone pair is critical. Stereoelectronic effects dictate the most stable conformation of the cyclobutyl group relative to the indan ring, which in turn positions the amine's lone pair of electrons for optimal interaction (e.g., hydrogen bonding or salt bridge formation) with the target protein. For instance, an axial vs. equatorial orientation of a substituent can influence orbital alignments and subsequent intermolecular interactions. researchgate.net

A quantum chemical study would quantify these properties, as shown in the hypothetical table below.

PropertyValue (Hypothetical)Significance
Mulliken Charge on Amine N -0.85 eIndicates a high negative charge, making it a strong hydrogen bond acceptor.
Calculated pKa 9.5Suggests the amine group will be protonated at physiological pH, enabling ionic interactions.
HOMO-LUMO Gap 5.2 eVRelates to the chemical reactivity and stability of the molecule.
Dihedral Angle (Cyclobutyl-Indan) 75°Defines the dominant low-energy conformation and spatial presentation of interacting groups.

This table contains hypothetical data for illustrative purposes only.

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. The spectrum for Cyclobutyl-(3-methyl-indan-1-YL)-amine would be expected to show distinct signals corresponding to the aromatic protons of the indan (B1671822) ring, the aliphatic protons on both the indan and cyclobutyl moieties, and the methyl group protons.

The chemical shifts (δ) are indicative of the electronic environment of the protons.

Aromatic Protons: The four protons on the benzene (B151609) portion of the indan structure would appear in the downfield region, typically between 7.1 and 7.5 ppm. Their splitting patterns would reveal their relative positions (ortho, meta, para coupling).

Indan Aliphatic Protons: The protons on the five-membered ring (at positions 1, 2, and 3) would resonate in the aliphatic region. The proton at C1, being attached to a carbon bonded to nitrogen, would be expected around 4.0-4.5 ppm. The protons at C2 and the proton at C3 would appear further upfield.

Cyclobutyl Protons: The methine proton on the cyclobutyl ring attached to the nitrogen atom would be shifted downfield relative to the other cyclobutyl protons. The remaining methylene (B1212753) protons of the cyclobutyl ring would produce complex multiplets in the upfield region (typically 1.5-2.5 ppm).

Methyl Protons: The methyl group at C3 of the indan ring would appear as a doublet in the upfield region (around 1.2-1.5 ppm) due to coupling with the adjacent C3 proton.

The integration of these signals would correspond to the number of protons in each environment, while the spin-spin coupling patterns would confirm the connectivity between adjacent protons, allowing for a complete structural assignment.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.10 - 7.50Multiplet4HAromatic (Ar-H)
4.00 - 4.50Multiplet1HIndan C1-H
3.00 - 3.50Multiplet1HCyclobutyl N-CH
2.80 - 3.20Multiplet1HIndan C3-H
1.50 - 2.50Multiplets8HIndan C2-H₂ and Cyclobutyl -(CH₂)₃-
1.20 - 1.50Doublet3HIndan C3-CH₃

Carbon-¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct peaks in the broadband-decoupled ¹³C NMR spectrum.

Aromatic Carbons: The carbons of the benzene ring would resonate in the 120-150 ppm region.

Aliphatic Carbons: The sp³-hybridized carbons of the indan and cyclobutyl rings, as well as the methyl carbon, would appear in the upfield region (10-70 ppm). The carbon atom C1, bonded to the nitrogen, would be the most downfield of the aliphatic signals. The methyl carbon would be the most upfield signal.

Predicted Chemical Shift (δ, ppm)Assignment
140 - 150Aromatic Quaternary Carbons
120 - 130Aromatic CH Carbons
60 - 70Indan C1-N
50 - 60Cyclobutyl C-N
20 - 45Indan & Cyclobutyl CH₂ and CH Carbons
15 - 25Indan C3-CH₃

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical. A COSY spectrum would establish proton-proton coupling networks, confirming the connectivity within the indan and cyclobutyl ring systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Diffusion NMR: Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to confirm that all observed ¹H NMR signals belong to a single molecular entity. In a DOSY experiment, molecules with different diffusion coefficients are separated in the NMR data. All protons of a single molecule, such as this compound, will have the same diffusion coefficient and will align horizontally in the 2D DOSY plot, confirming the sample's purity from a structural perspective. soton.ac.uk

Chiral Solvating Agents: The compound possesses two stereocenters (C1 and C3 of the indan ring), meaning it can exist as multiple stereoisomers. NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric purity of a sample. acs.org The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have slightly different NMR spectra. rsc.orgnih.gov This results in the splitting of signals for the enantiomers in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₉N), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.

FormulaIon TypeCalculated Exact MassExpected HRMS Result
C₁₄H₁₉N[M+H]⁺202.1596~202.1596 ± 0.0005

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds and analyzing mixtures. nih.govgdut.edu.cn

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of the target compound would yield a single, sharp peak in the resulting chromatogram at a specific retention time. The presence of other peaks would indicate impurities.

As the separated components exit the GC column, they enter the mass spectrometer, which generates a mass spectrum for each peak. The mass spectrum shows the fragmentation pattern of the molecule upon ionization. This fragmentation pattern is highly reproducible and acts as a molecular "fingerprint," which can be used to confirm the identity of the main compound and to tentatively identify any impurities by comparing their spectra to mass spectral libraries.

Predicted m/zPossible Fragment IonStructural Origin
201[M]⁺Molecular Ion
144[M - C₄H₇]⁺Loss of cyclobutyl radical
131[C₁₀H₁₁]⁺Methyl-indan fragment
117[C₉H₉]⁺Indenyl fragment

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of non-volatile and thermally labile compounds like this compound. The technique involves the formation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer.

Due to the presence of a basic secondary amine group, this compound is readily analyzed in the positive ion acquisition mode. ekb.egnih.gov In this mode, the analyte solution is typically acidified to promote the formation of protonated molecules. The primary ion observed in the mass spectrum would be the protonated molecule, [M+H]⁺. The molecular formula for this compound is C₁₄H₁₉N, with a corresponding molecular weight of 201.31 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 202.159. High-resolution mass spectrometry would allow for the precise determination of this mass, confirming the elemental composition. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

Ion Species Formula Calculated m/z (Monoisotopic)

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of the parent ion ([M+H]⁺). The fragmentation of this compound would be expected to follow characteristic pathways for cyclic amines and substituted indan systems. mdpi.commiamioh.edu

The collision-induced dissociation (CID) of the m/z 202.159 ion would likely involve several key fragmentation pathways:

Loss of the cyclobutyl group: A common fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of a neutral cyclobutane (B1203170) or cyclobutene (B1205218) molecule, or the formation of a cyclobutyl cation.

Cleavage of the indan ring: The indan moiety can undergo characteristic fragmentation, including a retro-Diels-Alder reaction or cleavage to form stable aromatic ions. researchgate.net

Alpha-cleavage: Cleavage of the bonds alpha to the nitrogen atom is a characteristic fragmentation mechanism for amines. miamioh.edu This could result in the loss of the methyl group from the indan ring or the opening of the cyclobutyl ring.

Analysis of these specific fragment ions allows for the precise mapping of the compound's connectivity, confirming the presence and location of the cyclobutyl, methyl, and indan functional groups. mdpi.comed.ac.uk

Table 2: Predicted Key MS/MS Fragments of Protonated this compound

Predicted Fragment Ion (m/z) Possible Neutral Loss Proposed Fragment Structure
146.1277 C₄H₆ [M+H - cyclobutene]⁺
131.0855 C₅H₉ [M+H - cyclobutyl radical - H]⁺

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic, and aliphatic components.

The key expected vibrational frequencies are:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine N-H stretching vibration.

C-H Stretches (Aliphatic): Strong absorption bands are anticipated just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the C-H stretching vibrations of the methyl, cyclobutyl, and indan aliphatic portions. nist.gov

C-H Stretches (Aromatic): Weaker bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations on the benzene ring of the indan system.

C=C Stretches (Aromatic): One or more medium to weak bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ range is characteristic of the C-N stretching vibration. nist.gov

Table 3: Predicted Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Secondary Amine
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1450-1600 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring of the indan moiety.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are due to π → π* electronic transitions. One would expect to see a strong absorption band (the E-band) below 220 nm and a weaker, structured absorption band (the B-band) in the region of 250-280 nm. researchgate.net The exact position (λmax) and intensity of these bands can be influenced by the substitution on the aromatic ring and the solvent used. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

Wavelength Range (nm) Electronic Transition Chromophore
~200-220 π → π* (E-band) Benzene Ring

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry.

For this compound, an X-ray crystal structure would reveal:

The exact conformation of the cyclobutyl ring (e.g., puckered or planar).

The relative stereochemistry at the chiral centers (C1 and C3 of the indan ring).

The conformation of the five-membered ring in the indan system.

Intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice. mdpi.com

While this technique provides unparalleled structural detail, it requires the successful growth of a single crystal of suitable quality, and as of now, no public crystal structure data is available for this specific compound. researchgate.net

Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound and for quantification. A reversed-phase method, using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture (often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine), would be a standard approach. The compound would be detected by a UV detector set to one of its absorption maxima (e.g., ~260 nm). The retention time would serve as a key identifier under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress, assess fraction purity during purification, and determine appropriate solvent systems for column chromatography. For an amine compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a small amount of a polar solvent or a base (like triethylamine) to prevent peak tailing. The spot corresponding to the compound can be visualized under a UV lamp or by staining with an appropriate reagent like ninhydrin. The Retention factor (Rf) value is used for identification.

Table 5: Summary of Chromatographic Methods

Technique Stationary Phase Typical Mobile Phase Purpose
HPLC C18 silica gel Acetonitrile/Water with acid Purity assessment, Quantification

Chemical Reactivity and Transformations of the Cyclobutyl 3 Methyl Indan 1 Yl Amine Scaffold

Reactions at the Amine Functionality

The secondary amine group is the most reactive site of the molecule, primarily acting as a nucleophile. Its lone pair of electrons on the nitrogen atom allows it to readily participate in a variety of bond-forming reactions.

Alkylation and Acylation Reactions

As a typical secondary amine, Cyclobutyl-(3-methyl-indan-1-YL)-amine is expected to undergo N-alkylation with alkyl halides to form tertiary amines. openstax.orgwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. However, controlling the extent of alkylation can sometimes be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt, especially with reactive alkylating agents. libretexts.org

Acylation reactions with acid chlorides or anhydrides are generally more straightforward and high-yielding. commonorganicchemistry.combyjus.com These reactions, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl, lead to the formation of stable tertiary amides. libretexts.orgfishersci.co.uk Over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org

Reaction Type Reagent Example Product Type Typical Conditions
AlkylationMethyl iodide (CH₃I)Tertiary amineAprotic solvent (e.g., THF, DMF)
AcylationAcetyl chloride (CH₃COCl)Tertiary amideAprotic solvent (e.g., DCM), Base (e.g., Pyridine)

Formation of Amides and Carbamates

Beyond acylation with simple acid chlorides, the secondary amine can participate in more complex amide bond formations. Direct coupling with carboxylic acids is possible using activating agents like carbodiimides (e.g., DCC, EDC) or other modern coupling reagents (e.g., HATU). fishersci.co.ukrsc.org These methods are fundamental in medicinal chemistry and peptide synthesis. nih.gov The reaction involves the in-situ activation of the carboxylic acid to form a more electrophilic species that is readily attacked by the amine. acs.org

Carbamates are readily synthesized from this compound by reaction with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. nih.govwikipedia.org Another common method involves the reaction with an isocyanate. These reactions are generally efficient and provide access to a class of compounds with significant applications in medicinal chemistry and as protecting groups in organic synthesis. acs.orgorganic-chemistry.org

Product Type Reagent Example Coupling/Activating Agent Typical Conditions
AmideBenzoic acidDicyclohexylcarbodiimide (DCC)Aprotic solvent (e.g., DCM, DMF)
CarbamateEthyl chloroformateTriethylamine (Et₃N)Aprotic solvent (e.g., DCM), 0 °C to RT
CarbamatePhenyl isocyanateNoneAprotic solvent (e.g., THF)

Modifications of the Indane Moiety

The indane ring system offers further sites for chemical modification, both on the aromatic ring and the five-membered carbocyclic ring.

Aromatic Substitution Reactions

The benzene (B151609) ring of the indane scaffold is susceptible to electrophilic aromatic substitution. researchgate.netwikipedia.org The existing alkyl framework acts as a weak electron-donating group, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to the fused ring system. wikipedia.orglumenlearning.com However, steric hindrance from the cyclobutylamino group at the 1-position and the methyl group at the 3-position would likely influence the regioselectivity of the substitution, potentially favoring the less sterically hindered positions on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Functionalization of the Indane Ring System

The benzylic positions of the indane ring (the CH group at position 1 and the CH₂ group at position 2) are potential sites for radical- or oxidation-based functionalization. ukim.mkresearchgate.net For instance, benzylic C-H bonds can be oxidized under various conditions to introduce carbonyl or hydroxyl groups. mdpi.comnih.gov Reactions involving radical initiators like N-bromosuccinimide (NBS) could lead to benzylic bromination, providing a handle for further synthetic transformations. ukim.mk The specific course of these reactions would be influenced by the directing and steric effects of the existing substituents.

Transformations of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it more reactive than larger cycloalkanes like cyclopentane (B165970) or cyclohexane. baranlab.orglibretexts.org While generally stable under standard laboratory conditions, the ring can undergo cleavage or rearrangement under specific energetic conditions such as thermolysis, photolysis, or in the presence of certain transition metal catalysts. researchgate.netresearchgate.net

Ring-opening reactions of cyclobutanes can be initiated by hydrogenation at elevated temperatures and pressures, typically yielding acyclic alkanes. pharmaguideline.com Donor-acceptor substituted cyclobutanes are known to undergo ring-opening in the presence of Lewis acids or nucleophiles. acs.org In the context of the title compound, such transformations would require harsh conditions and are less common than reactions at the amine or the indane moiety. The inherent stability of the C-C bonds means that the cyclobutyl ring is expected to remain intact during most common synthetic transformations performed on the other parts of the molecule. researchgate.net

Ring-Opening Reactions

The inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. These reactions can be driven by the relief of this strain, leading to the formation of more stable acyclic or larger cyclic systems.

One potential pathway for ring-opening involves the formation of a carbocation adjacent to the cyclobutane ring. For instance, under acidic conditions, protonation of the amine could be followed by heterolytic cleavage of a C-C bond in the cyclobutane ring to generate a more stable secondary or tertiary carbocation, which can then be trapped by a nucleophile. stackexchange.com While direct acid-catalyzed ring-opening of simple cyclobutylamines is not a commonly reported high-yield transformation, the presence of the indanyl group could influence the stability of potential cationic intermediates.

A more plausible transformation is a ring-expansion reaction, which is a common fate of cyclobutylmethyl carbenium ions. researchgate.net Should a carbocation be generated on a carbon atom attached to the cyclobutyl ring, a rearrangement to a less strained cyclopentyl cation is often favored. stackexchange.com For the this compound scaffold, this could be initiated by activation of the amine, for example, through diazotization, leading to a carbocation that could then undergo ring expansion.

The following table summarizes potential ring-opening and expansion products based on analogous reactions in related systems.

Starting Material AnalogueReaction ConditionsMajor Product Type(s)Plausible Mechanism
CyclopropylmethylamineAcidic, DiazotizationCyclobutanol, CyclopropylmethanolCarbocation rearrangement
1-VinylcyclobutanolAcid-catalyzedCyclopentanoneRing expansion
N-CyclopropylanilineSingle-electron oxidationRing-opened iminium ionRadical cation intermediate acs.org

It is important to note that the specific substitution pattern and the presence of the bulky indanyl group on the nitrogen atom of this compound would significantly influence the regioselectivity and stereoselectivity of any such ring-opening or expansion reaction.

Derivatization of the Cyclobutyl Ring System

The functionalization of the cyclobutane ring in the this compound scaffold can be achieved through various modern synthetic methodologies, with C-H functionalization being a particularly powerful tool. researchgate.net Transition-metal-catalyzed C-H activation allows for the direct introduction of new substituents onto the cyclobutane ring, offering a route to a diverse range of derivatives. researchgate.netnih.govyoutube.com

Rhodium- and palladium-based catalysts have been shown to be effective for the C-H functionalization of cyclobutanes. researchgate.net The secondary amine in the target molecule can act as a directing group, guiding the metal catalyst to specific C-H bonds, typically at the β- or γ-position relative to the nitrogen atom. However, the steric bulk of the 3-methyl-indan-1-yl group might influence the accessibility of certain C-H bonds.

The following table presents examples of C-H functionalization reactions on cyclobutane derivatives that could be analogous to the derivatization of the target compound.

Cyclobutane SubstrateCatalyst/ReagentsFunctional Group IntroducedRegioselectivity
ArylcyclobutaneRh₂(esp)₂ / N-sulfonyl-1,4-dihydropyridineDiaminationβ-position
Cyclobutane CarboxamidePd(OAc)₂ / 8-aminoquinoline (B160924) ligandAryl groupβ-position
PhenylcyclobutaneRh₂(S-TCPTAD)₄ / Diazo compoundAlkyl groupC1 or C3 depending on catalyst

Photochemical reactions could also provide a pathway for derivatization. The reaction of arenecarbonitriles with aliphatic amines under photochemical conditions can lead to the formation of aminyl or α-aminoalkyl radicals, which could potentially engage in further reactions to functionalize the cyclobutyl ring. northwestern.edu

Stereoselective Transformations of the Compound

The this compound scaffold possesses multiple stereocenters, one in the cyclobutyl ring (at the point of attachment to the nitrogen) and two in the 3-methyl-indan-1-yl moiety. This inherent chirality can be exploited to achieve stereoselective transformations on the cyclobutane ring. acs.orgnih.gov Any reaction on the cyclobutyl ring will occur in a diastereomeric environment, which can lead to the preferential formation of one diastereomer over another.

For instance, in a C-H functionalization reaction, the chiral indanyl group can act as a chiral auxiliary, directing the incoming substituent to a specific face of the cyclobutane ring. researchgate.net The degree of diastereoselectivity would depend on the nature of the catalyst, the reactants, and the reaction conditions.

Stereoselective synthesis of multi-substituted cyclobutanes has been achieved through various methods, including [2+2] cycloadditions and ring contractions of pyrrolidines. nih.govmdpi.com While these methods are generally used for the initial construction of the cyclobutane ring, the principles of stereocontrol can be applied to transformations of the existing scaffold. For example, a reaction that proceeds through a planar intermediate, such as an enolate or a radical, could exhibit facial selectivity due to the steric hindrance imposed by the chiral indanyl group.

The following table illustrates general strategies for achieving stereoselectivity in cyclobutane chemistry, which could be relevant to the target molecule.

Reaction TypeStereocontrol ElementExpected Outcome for Target Compound
[2+2] CycloadditionChiral catalyst or auxiliaryNot directly applicable for derivatization, but informs on inherent facial bias
C-H FunctionalizationChiral ligand on metal catalystEnantioselective functionalization (if starting with a racemate)
C-H FunctionalizationInherent chirality of the moleculeDiastereoselective functionalization
Michael Addition to a cyclobutene (B1205218) precursorChiral base or catalystDiastereoselective addition researchgate.net

Ultimately, the stereochemical outcome of any transformation on the this compound scaffold would need to be determined empirically, but the existing stereocenters provide a strong basis for achieving high levels of stereocontrol.

Future Directions in Cyclobutyl 3 Methyl Indan 1 Yl Amine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

The synthesis of Cyclobutyl-(3-methyl-indan-1-YL)-amine presents distinct stereochemical challenges, as it contains two chiral centers, leading to four possible stereoisomers. The efficiency and stereoselectivity of the synthetic route are paramount for isolating and evaluating the biological activity of each isomer. Future research will likely focus on moving beyond classical methods toward more advanced, catalyst-driven approaches.

Key areas for development include:

Asymmetric Reductive Amination: A primary strategy involves the reductive amination of 3-methyl-indan-1-one with cyclobutylamine (B51885). Future work should prioritize the use of chiral catalysts, such as those based on transition metals (e.g., Iridium, Rhodium) with chiral phosphine (B1218219) ligands, to control the stereochemistry at the C1 position of the indane ring.

Catalytic Hydrogenation: Following the synthesis of an imine intermediate from 3-methyl-indan-1-one and cyclobutylamine, asymmetric hydrogenation offers another powerful tool for establishing the desired stereochemistry. The development of novel, highly selective catalysts will be crucial for achieving high diastereomeric and enantiomeric excess. hilarispublisher.com

Control of Indane Ring Substitution: The relative stereochemistry of the methyl group at C3 and the amine group at C1 (cis vs. trans) significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. Synthetic strategies that allow for precise control over this relationship, potentially through stereoselective alkylation or cyclization reactions in the formation of the indanone precursor, are highly desirable. beilstein-journals.org

Innovations in catalysis and process chemistry will be essential to develop scalable, cost-effective, and environmentally benign routes for producing stereopure this compound, enabling comprehensive biological evaluation. hilarispublisher.com

Advanced Computational Studies for Predictive Modeling and Rational Design

In silico methods are indispensable for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. researchgate.net For this compound, advanced computational studies can provide critical insights into its potential as a therapeutic agent before extensive laboratory work is undertaken.

Future computational research should focus on:

Pharmacophore Modeling and Target Identification: By comparing the 3D structure of the compound's different stereoisomers with known pharmacophores of active ligands, potential biological targets can be identified. This allows for a more focused approach to in vitro screening.

Molecular Docking: Once potential targets are identified, molecular docking simulations can predict the binding modes and affinities of each stereoisomer within the target's active site. This can help prioritize which isomers are most likely to be active and guide the design of more potent analogues.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound. researchgate.net Computational tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxic liabilities, helping to de-risk the molecule early in the development process.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and identifying key interactions that contribute to affinity. researchgate.net

Table 1: Hypothetical Predicted Physicochemical and Drug-Likeness Properties
PropertyPredicted ValueSignificance
Molecular Weight215.34 g/molCompliance with Lipinski's Rule of 5 (<500)
LogP (Octanol/Water)3.5Indicates good membrane permeability
Hydrogen Bond Donors1Compliance with Lipinski's Rule of 5 (<5)
Hydrogen Bond Acceptors1Compliance with Lipinski's Rule of 5 (<10)
Predicted Oral BioavailabilityHighSuggests potential for oral administration

Exploration of Diverse Biochemical Activities through In Vitro SAR and Mechanistic Investigations

The aminoindane core is associated with a broad spectrum of biological activities, including antibacterial, antiviral, and central nervous system effects. researchgate.net A systematic exploration of the biochemical profile of this compound is a critical next step.

Future research should involve:

Broad-Spectrum Screening: Initial efforts should involve screening all four stereoisomers against a diverse range of biological targets, including bacterial and fungal strains, viral enzymes (e.g., proteases, reverse transcriptases), and key receptors in the central nervous system. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is essential to understand how structural modifications affect biological activity. This involves synthesizing a library of related compounds and evaluating their potency. The data generated will be crucial for optimizing the lead compound.

Mechanistic Studies: For any confirmed "hits," subsequent studies must focus on elucidating the mechanism of action. This could involve enzyme inhibition assays, receptor binding studies, or gene expression profiling to understand how the compound exerts its biological effect at a molecular level.

Table 2: Framework for a Hypothetical In Vitro SAR Study
Modification AreaExample ModificationRationaleHypothetical Target Assay
Cyclobutyl RingReplace with Cyclopentyl or CyclohexylProbe steric tolerance of binding pocketBacterial Growth Inhibition (e.g., MRSA)
Methyl Group (C3)Replace with Ethyl or remove (H)Investigate impact of alkyl size on potencyEnzyme Inhibition (e.g., Viral Protease)
Aromatic RingAdd Fluoro or Methoxy groupModify electronic properties and metabolismReceptor Binding Affinity
StereochemistryIsolate and test all four stereoisomersDetermine the active stereoisomer (eutomer)All relevant assays

Integration of Chemoenzymatic Approaches for Complex Derivatization

Biocatalysis offers a powerful platform for performing highly selective chemical transformations under mild conditions. researchgate.net Integrating enzymatic methods with traditional chemical synthesis can provide elegant solutions to complex synthetic challenges, particularly in generating chiral molecules and diverse analogue libraries. nih.gov

Future directions in this area include:

Enzymatic Kinetic Resolution: If asymmetric synthesis proves challenging, enzymatic kinetic resolution of a racemic mixture of 3-methyl-indan-1-amine or a key precursor could be an effective alternative for isolating the desired enantiomer.

Transaminase (ATA) Biocatalysis: The use of transaminases to convert a prochiral ketone (3-methyl-indan-1-one) directly into a chiral amine is a highly attractive strategy. researchgate.net Screening ATA libraries for enzymes with high activity and stereoselectivity for this specific substrate could provide a highly efficient and green route to the chiral amine core.

Late-Stage Functionalization: Enzymes such as cytochrome P450s or hydroxylases could be used for late-stage functionalization of the this compound scaffold. This would allow for the targeted introduction of hydroxyl groups or other functionalities on the aromatic ring or alkyl chains, rapidly generating a library of derivatives for SAR studies. researchgate.net

Design of Next-Generation Analogues for Specific Biochemical Targets

The ultimate goal of the research cycle is to use the knowledge gained from synthesis, computational analysis, and biochemical testing to design superior, next-generation analogues. Once a validated biological target and a promising lead stereoisomer of this compound are identified, rational drug design principles can be applied to optimize its properties.

Key strategies will include:

Structure-Based Design: Using high-resolution structural data of the target protein (from X-ray crystallography or cryo-EM), ideally in complex with the lead compound, designers can make precise modifications to the molecule to enhance binding interactions. This could involve adding groups that form new hydrogen bonds or occupy previously unfilled hydrophobic pockets. researchgate.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties but may improve the compound's potency, selectivity, or pharmacokinetic profile. For example, the cyclobutyl group could be replaced with other small, constrained ring systems to fine-tune binding.

Scaffold Hopping: If the indane core presents liabilities, computational tools can be used to search for entirely new core structures that can present the key pharmacophoric elements (the amine, the cyclobutyl group, etc.) in the same spatial orientation, potentially leading to novel intellectual property with improved properties.

Through this iterative cycle of design, synthesis, and testing, research into this compound and its derivatives can progress from an exploratory phase to the development of highly optimized candidates for specific therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.